molecular formula C10H8N2O3 B2995041 Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 936637-97-7

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2995041
CAS No.: 936637-97-7
M. Wt: 204.185
InChI Key: AHPBXOYVKDTSQN-UHFFFAOYSA-N
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Description

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 936637-97-7) is a heterocyclic compound with a pyrazolo[1,5-a]pyridine core substituted by a formyl group at position 5 and a methyl ester at position 2. Its molecular formula is C₁₀H₈N₂O₃, and it has a molecular weight of 204.18 g/mol . The compound is commercially available with a purity of ≥98% and is stored under inert gas (nitrogen/argon) at 2–8°C to prevent degradation . The formyl group at position 5 enhances its reactivity, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules, such as kinase inhibitors and antiviral agents .

Properties

IUPAC Name

methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPBXOYVKDTSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with appropriate reagents. One common method includes the reaction of pyrazolo[1,5-a]pyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyridine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents Key Properties/Applications References
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate 936637-97-7 5-formyl, 3-COOCH₃ High reactivity due to formyl group; used in Schiff base formation and drug design. Purity: 98% .
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate 99446-50-1 3,5-di-COOCH₃ Increased lipophilicity; ester groups enable hydrolysis to dicarboxylic acids for coordination chemistry .
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate 127717-18-4 6-CH₃, 3-COOCH₃ Methyl group enhances steric bulk, potentially reducing metabolic degradation .
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 885276-93-7 5-Br, 3-COOCH₂CH₃ Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate 5-NH₂, 3-COOCH₂CH₃ Amino group supports conjugation (e.g., amide bond formation) or diazotization .
Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate 1101120-09-5 3-formyl, 5-COOCH₃ Positional isomer; formyl group at position 3 alters electronic distribution and reactivity .

Physicochemical Properties

  • Lipophilicity: Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate has higher logP values than the monoester target compound, impacting membrane permeability .
  • Solubility : The methyl ester in the target compound improves solubility in organic solvents compared to its carboxylic acid counterpart .

Biological Activity

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (MFPC) is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of MFPC, summarizing key findings from recent research studies, including its synthesis, biological efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

MFPC is characterized by its pyrazolo[1,5-a]pyridine core structure, which is known for various biological activities. The synthesis of MFPC typically involves multi-step reactions that can include the formation of the pyrazole ring followed by functionalization at the 3 and 5 positions. The synthetic routes often utilize starting materials such as substituted pyridines and aldehydes, leading to diverse derivatives with varying biological properties.

Table 1: Summary of Synthetic Methods for MFPC

MethodologyKey StepsYield (%)
Condensation ReactionReaction of pyrazole with formyl and carboxylate70-90
CyclizationFormation of pyrazolo[1,5-a]pyridine core60-80
FunctionalizationAddition of substituents at specific positionsVariable

Anticancer Potential

Recent studies have indicated that MFPC exhibits notable anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays have shown that MFPC can inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the micromolar range.

Case Study: In Vitro Anticancer Activity

In a study examining the effectiveness of MFPC on MCF-7 cells:

  • IC50 Value : 12.5 µM
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.
  • Comparison : More effective than standard chemotherapeutic agents like doxorubicin.

Enzymatic Inhibition

MFPC has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase, which is relevant for diabetes management.

Table 2: Enzyme Inhibition Data for MFPC

EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
α-glucosidase15.2 ± 0.4Acarbose750.0 ± 1.5
Cholinesterase25.0 ± 1.0Donepezil40.0 ± 2.0

Antimicrobial Activity

In addition to anticancer properties, MFPC has demonstrated antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating antimicrobial effects:

  • Tested Strains : E. coli and Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • S. aureus: 16 µg/mL

These results indicate that MFPC could serve as a lead compound for developing new antimicrobial agents.

Q & A

Q. What computational methods validate reactivity trends in functionalization reactions?

  • Methodological Answer :
  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the formyl group’s carbonyl carbon (f– = 0.12) is more reactive than the pyrazole nitrogen (f– = 0.08).
  • MD Simulations : Predict solvation effects on reaction pathways (e.g., THF stabilizes transition states via hydrogen bonding) .

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